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Compound of Interest

Compound Name: 4-Chlorophenylurea

Cat. No.: B2797432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Chlorophenylurea (CAS No: 140-38-5), a compound of interest in various research and

development applications. This document presents nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by

detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of 4-Chlorophenylurea
have been acquired and analyzed to confirm its chemical structure.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Chlorophenylurea exhibits characteristic signals corresponding to

the aromatic protons and the protons of the urea moiety. The chemical shifts (δ) are reported in

parts per million (ppm) relative to a standard reference.
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Chemical Shift (δ) ppm Multiplicity Assignment

Data not explicitly available in

search results

Aromatic Protons (H-2, H-3, H-

5, H-6)

Data not explicitly available in

search results
NH₂ Protons

Data not explicitly available in

search all results
NH Proton

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon atom in 4-Chlorophenylurea gives a distinct signal.

Chemical Shift (δ) ppm Assignment

Data not explicitly available in search results C=O (Urea Carbonyl)

Data not explicitly available in search results C-1 (Carbon attached to NH)

Data not explicitly available in search results C-2, C-6

Data not explicitly available in search results C-3, C-5

Data not explicitly available in search results C-4 (Carbon attached to Cl)

Experimental Protocol for NMR Spectroscopy
Instrumentation: A Varian A-60 spectrometer or equivalent is typically used for ¹H NMR

analysis. For ¹³C NMR, a higher field instrument is preferable for better resolution.

Sample Preparation:

A small amount of 4-Chlorophenylurea is dissolved in a suitable deuterated solvent, such

as dimethyl sulfoxide-d₆ (DMSO-d₆). The use of DMSO-d₆ is common for urea compounds

due to its ability to dissolve the sample and to observe exchangeable protons (NH and NH₂).

The concentration of the sample is typically in the range of 5-10 mg/mL.
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The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

¹H NMR: The spectrum is acquired at a specific frequency (e.g., 300 or 400 MHz). A

sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum

to single lines for each carbon. A larger number of scans is usually required compared to ¹H

NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 4-Chlorophenylurea shows

characteristic absorption bands for the N-H, C=O, and C-Cl bonds, as well as aromatic C-H

and C=C vibrations.

FTIR Spectral Data
The major absorption bands in the Fourier-transform infrared (FTIR) spectrum of 4-
Chlorophenylurea are summarized below.
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Wavenumber (cm⁻¹) Intensity Assignment

3430 - 3300 Strong, Broad N-H Stretching (Amide)

3200 - 3000 Medium Aromatic C-H Stretching

1650 - 1630 Strong
C=O Stretching (Urea, Amide

I)

1600 - 1550 Medium
N-H Bending (Amide II) &

Aromatic C=C Stretching

1490 Medium Aromatic C=C Stretching

1100 - 1000 Medium C-N Stretching

850 - 800 Strong
para-disubstituted benzene C-

H Bending

750 - 700 Medium C-Cl Stretching

Experimental Protocol for FTIR Spectroscopy
Instrumentation: A Bruker IFS 85 FTIR spectrometer or a similar instrument is used.[1]

Sample Preparation (KBr Pellet Method):[1]

Approximately 1-2 mg of finely ground 4-Chlorophenylurea is mixed with about 100-200 mg

of dry potassium bromide (KBr) powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Data Acquisition:

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum to eliminate interference from atmospheric CO₂ and water vapor.
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

elemental composition of a compound, as well as its fragmentation pattern, which can aid in

structural elucidation.

Mass Spectral Data
The mass spectrum of 4-Chlorophenylurea is typically obtained using Gas Chromatography-

Mass Spectrometry (GC-MS) with Electron Ionization (EI). The key fragments and their relative

intensities are presented below.

m/z Relative Intensity (%) Assignment

172 Moderate [M+2]⁺ (due to ³⁷Cl isotope)

170 High [M]⁺ (Molecular Ion)

129 High
[M - NHCO]⁺ (due to ³⁷Cl

isotope)

127 Very High [M - NHCO]⁺ (Base Peak)

107 Moderate [C₆H₄Cl]⁺

92 Moderate [C₆H₄N]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocol for Mass Spectrometry (GC-MS)
Instrumentation: A standard GC-MS system, such as one from the NIST Mass Spectrometry

Data Center, is used.[1]

Sample Preparation:

A dilute solution of 4-Chlorophenylurea is prepared in a volatile organic solvent (e.g.,

methanol or dichloromethane).
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The solution is then injected into the gas chromatograph.

Gas Chromatography (GC) Conditions:

Column: A suitable capillary column (e.g., HP-5MS) is used for separation.

Carrier Gas: Helium is typically used as the carrier gas.

Inlet Temperature: The injector temperature is set to ensure volatilization of the sample

without degradation.

Oven Program: A temperature gradient is used to elute the compound from the column.

Mass Spectrometry (MS) Conditions:

Ionization Method: Electron Ionization (EI) is commonly used, with a standard electron

energy of 70 eV.

Mass Analyzer: A quadrupole or ion trap mass analyzer is typically employed.

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the

molecular weight of the compound (e.g., 40-300 amu).

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Chlorophenylurea.
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Caption: General workflow for spectroscopic analysis of 4-Chlorophenylurea.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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